molecular formula C22H20ClN3O3 B2452361 1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 865615-73-2

1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B2452361
CAS No.: 865615-73-2
M. Wt: 409.87
InChI Key: XXYIKYWDOMXTBF-UHFFFAOYSA-N
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Description

1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a synthetic heterocyclic compound of high purity, designed for advanced chemical and pharmaceutical research. This molecule features a complex structure incorporating quinoline and dihydropyrazole moieties, which are of significant interest in medicinal chemistry for the development of novel therapeutic agents. Compounds with these structural characteristics are frequently investigated as potential inhibitors for various enzymatic targets, such as kinases or other cell signaling proteins . The specific methoxy and chloro substitutions on the aromatic systems are intended to fine-tune the molecule's electronic properties and binding affinity. This product is provided for research purposes, including but not limited to, high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. Researchers can utilize this compound to explore its potential biological activities and mechanism of action in areas such as oncology or immunology. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. Disclaimer: The specific molecular targets, inhibitory activity, and detailed research applications for this compound are not yet fully characterized and require further investigation by qualified researchers.

Properties

IUPAC Name

1-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c1-13(27)26-21(12-20(25-26)14-5-4-6-16(9-14)28-2)18-10-15-7-8-17(29-3)11-19(15)24-22(18)23/h4-11,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYIKYWDOMXTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=C(N=C4C=C(C=CC4=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H21ClN3O3C_{27}H_{21}ClN_3O_3 with a molecular weight of approximately 506.4 g/mol. The structure incorporates a quinoline moiety, a pyrazole ring, and various aromatic substituents that contribute to its chemical properties and biological activities.

PropertyValue
Molecular FormulaC27H21ClN3O3
Molecular Weight506.4 g/mol
IUPAC NameThis compound
InChI KeyLFXVCVJRCDFZCC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been studied for its potential to:

  • Inhibit Enzymatic Activity : It may act as an inhibitor of enzymes involved in cancer cell proliferation.
  • Induce Apoptosis : Research indicates that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Target Cysteine Residues : Its structure allows it to form covalent bonds with cysteine residues in proteins, potentially modulating various biological pathways critical in disease progression.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cytotoxicity Assays : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including glioma and breast cancer cells. For instance, one study reported an IC50 value of 5.13 µM against C6 glioma cells, which was more effective than the standard chemotherapy drug 5-FU (IC50 = 8.34 µM) .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces cell cycle arrest at different phases (G0/G1, S, G2/M), indicating its potential as a therapeutic agent in cancer treatment .
Cancer Cell LineIC50 (µM)
C6 (Glioma)5.13
L929 (Healthy Control)>100

Antimicrobial Properties

Research also suggests that this compound exhibits antimicrobial activity. Its unique structure allows it to disrupt microbial cell membranes or inhibit essential microbial enzymes, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Glioma Cells : A recent study evaluated the effects of the compound on glioma cells using various assays to measure cytotoxicity and apoptosis induction. Results indicated that treatment with the compound significantly reduced cell viability and induced apoptosis through caspase activation .
  • Broad-Spectrum Anticancer Screening : The National Cancer Institute's Developmental Therapeutics Program screened this compound against a panel of over sixty cancer cell lines representing various cancers (e.g., leukemia, melanoma). The results showed moderate activity against several lines, warranting further investigation into its structure-activity relationship .

Q & A

Q. What are the key structural features of this compound, and how are they characterized experimentally?

The compound contains a dihydropyrazole ring fused with a 2-chloro-7-methoxyquinoline moiety and a 3-methoxyphenyl substituent. Structural characterization typically employs:

  • Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and dihedral angles between aromatic rings. For example, dihedral angles between quinoline and pyrazole rings can influence intermolecular interactions .
  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions. Methoxy groups (~δ 3.8–4.0 ppm in ¹H NMR) and ketone carbonyls (~δ 200–210 ppm in ¹³C NMR) are critical markers .
  • Mass spectrometry (HRMS) to verify molecular weight (average mass: ~423.897 Da) and isotopic patterns .

Q. What synthetic strategies are optimal for preparing this compound?

The synthesis typically involves:

  • Cyclocondensation : Reacting a chalcone precursor (e.g., substituted quinoline-prop-2-en-1-one) with hydrazine derivatives under acidic conditions (e.g., acetic acid) to form the dihydropyrazole ring. Yield optimization requires controlled temperature (reflux at ~80–100°C) and stoichiometric ratios .
  • Purification : Recrystallization from ethanol or DMF to achieve >95% purity, confirmed by HPLC .
  • Critical parameters : Substituent steric effects (e.g., 2-chloro-7-methoxyquinoline) may necessitate longer reaction times (6–12 hours) .

Q. How is the compound’s purity assessed, and what analytical methods are recommended?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to resolve impurities .
  • Melting point analysis : A sharp melting point (e.g., ~409 K) indicates high crystallinity and purity .
  • TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane eluent .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding interactions?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). The quinoline moiety may engage in π-π stacking with aromatic residues, while the methoxy groups influence hydrophobic binding .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the ketone group) for activity against specific disease targets .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.5) and cytochrome P450 interactions to prioritize lead optimization .

Q. What experimental designs address discrepancies in biological activity data?

  • Dose-response assays : Perform IC₅₀ determinations in triplicate using standardized cell lines (e.g., MCF-7 for anticancer studies) to minimize variability .
  • Control for degradation : Stabilize the compound in DMSO with continuous cooling to prevent organic degradation during long-term assays .
  • Structural analogs : Synthesize derivatives (e.g., replacing 3-methoxyphenyl with 3-hydroxyphenyl) to isolate structure-activity relationships (SAR) and validate target specificity .

Q. How are crystallographic data refined to resolve ambiguities in molecular conformation?

  • SHELX suite : Use SHELXL for least-squares refinement against high-resolution X-ray data. Hydrogen atoms are placed geometrically (C–H = 0.95–1.00 Å) and refined isotropically .
  • Twinned data handling : For challenging crystals (e.g., non-merohedral twinning), SHELXD/SHELXE can phase and refine structures robustly .
  • Validation tools : Check CIF files with PLATON to identify missed symmetry or disorder .

Q. What spectroscopic techniques resolve tautomeric or conformational equilibria in solution?

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K) can detect slow exchange processes, such as keto-enol tautomerism in the dihydropyrazole ring .
  • 2D NMR (COSY/NOESY) : Correlate through-space interactions to confirm substituent orientation (e.g., methoxy groups on quinoline vs. phenyl rings) .

Q. How can synthetic byproducts be identified and minimized?

  • LC-MS/MS : Detect trace impurities (e.g., uncyclized hydrazone intermediates) with high sensitivity .
  • Reaction monitoring : Use in situ IR spectroscopy to track carbonyl (C=O) disappearance during cyclocondensation .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) versus Lewis acids (e.g., ZnCl₂) to suppress side reactions like over-oxidation .

Methodological Guidelines

  • For structural studies : Prioritize SC-XRD for unambiguous confirmation of regiochemistry and stereoelectronic effects .
  • For biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple assay formats (e.g., MTT vs. apoptosis markers) .
  • For computational work : Cross-validate docking results with experimental mutagenesis data to avoid false positives .

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